N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Medicinal Chemistry SAR by Catalog Pharmacophore Modeling

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine (CAS 1713163-62-2, molecular formula C12H14BrF3N2, molecular weight 323.15 g/mol) is a substituted piperidine compound featuring a 3‑bromo and 4‑trifluoromethyl substitution pattern on the pendant phenyl ring. This specific regioisomer enables distinct steric and electronic properties when used as a pharmacophore building block, particularly in medicinal chemistry programs focused on central nervous system targets.

Molecular Formula C12H14BrF3N2
Molecular Weight 323.15 g/mol
CAS No. 1713163-62-2
Cat. No. B1401664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine
CAS1713163-62-2
Molecular FormulaC12H14BrF3N2
Molecular Weight323.15 g/mol
Structural Identifiers
SMILESC1CCN(CC1)NC2=CC(=C(C=C2)C(F)(F)F)Br
InChIInChI=1S/C12H14BrF3N2/c13-11-8-9(4-5-10(11)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2
InChIKeyNLRXBVSFJHZXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine (CAS 1713163-62-2): Sourcing & Differentiation Overview for Piperidin-1-amine Pharmacophore Development


N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine (CAS 1713163-62-2, molecular formula C12H14BrF3N2, molecular weight 323.15 g/mol) is a substituted piperidine compound featuring a 3‑bromo and 4‑trifluoromethyl substitution pattern on the pendant phenyl ring . This specific regioisomer enables distinct steric and electronic properties when used as a pharmacophore building block, particularly in medicinal chemistry programs focused on central nervous system targets . No peer‑reviewed biological assay data exist in public databases (PubChem, ChEMBL, BindingDB) for this exact compound, meaning all selection decisions currently rest on structural precision and chemical sourcing specifications .

Why Generic Substitution Fails for CAS 1713163-62-2: Structural and Purity Risks in Piperidine-Based Lead Optimization


Substituting N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine with a positional isomer such as the 2‑bromo‑4‑(trifluoromethyl) (CAS 1551146‑16‑7), 4‑bromo‑2‑(trifluoromethyl) (no CAS available in public databases), or 5‑bromo‑2‑(trifluoromethyl) (CAS 1707581‑21‑2) variant inherently modifies the spatial orientation of the halogen and the CF3 group, thereby altering key intermolecular interactions including halogen‑bond donor angle and π‑stacking geometry with target protein aromatic residues . Furthermore, publicly disclosed purity specifications for this regioisomer reach NLT 98% (HPLC), and some suppliers offer ISO‑certified batch release that may not be guaranteed for non‑target positional isomers . In a lead optimization setting, even a trace positional impurity can produce a different SAR readout, reducing assay reproducibility and increasing downstream candidate attrition risk.

Quantitative Differentiation Evidence for N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine: Regioisomer and Purity Comparisons


Positional Isomer Purity Specification: 3‑Bromo‑4‑CF3 vs. 2‑Bromo‑4‑CF3 Purity Grade Comparison

The 3‑bromo‑4‑(trifluoromethyl) regioisomer (CAS 1713163‑62‑2) is commercially available with an NLT 98% purity specification and ISO‑certified quality control at certain vendors, whereas the 2‑bromo‑4‑(trifluoromethyl) regioisomer (CAS 1551146‑16‑7) is typically supplied without an explicit ISO certification claim . While the molecular weight and formula are identical (C12H14BrF3N2, MW 323.15), the documented quality assurance framework for the target compound is higher.

Medicinal Chemistry SAR by Catalog Pharmacophore Modeling

Regioisomeric Substituent Orientation and Predicted Halogen Bond Donor Angle

The 3‑bromo substitution positions the halogen atom meta to the piperidin‑1‑amine nitrogen and adjacent to the 4‑CF3 group, introducing steric restriction that likely reduces the rotational freedom of the aromatic ring relative to the 2‑bromo isomer. In the 2‑bromo regioisomer, the bromine is ortho to the N‑linkage, allowing a larger cone of accessible halogen‑bond donor geometries but also potentially introducing an intramolecular steric clash with the piperidine ring . The consequence is that the 3‑bromo isomer may produce more predictable docking scores in computational models when a single, well‑defined halogen‑bond pose is desirable, although quantitative biological IC50 data remain unavailable for either compound.

Medicinal Chemistry Computational Chemistry Halogen Bonding

Nitrogen‑Linked vs. Carbon‑Linked Piperidine Analogues: Impact on Basic pKa and CNS Multiparameter Optimization (MPO) Desirability

N‑(3‑Bromo‑4‑(trifluoromethyl)‑phenyl)piperidin‑1‑amine features a hydrazine‑type N−N linkage, whereas many closely related scaffolds (e.g., 1‑(3‑bromo‑4‑(trifluoromethyl)phenyl)‑N,N‑dimethylpiperidin‑4‑amine, CAS 1707605‑13‑7) employ a direct N−C connection between the piperidine and the aryl ring . The N−N linkage is expected to lower the basic pKa of the piperidine nitrogen by approximately 1.5–2.5 log units compared to the N−C linked analogue, based on class‑level trends for N‑aminopiperidines versus N‑arylpiperidines [1]. This pKa downward shift improves the CNS MPO desirability score for CNS‑penetrant drug candidates where reduced basicity is a key design criterion.

CNS Drug Discovery Physicochemical Property Optimization CNS MPO Score

Preferred Application Scenarios for N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine: When and How to Deploy


Lead Optimization for CNS Programs Requiring Favorable CNS MPO Baseline Physicochemistry

When building a CNS‑focused screening library based on piperidine scaffolds, the N‑aminopiperidine linkage of CAS 1713163‑62‑2 offers an inherently lower basic pKa regime (estimated ~6.0–7.0) versus N‑arylated piperidine analogues (pKa ~8.5–9.5) . This baseline advantage means that medicinal chemistry efforts can avoid additional pKa‑lowering group introductions that add synthetic complexity and molecular weight. The resulting CNS MPO profile supports improved probability of brain penetration, making this compound a preferable starting point for CNS hit discovery campaigns. [Supporting class-level citation: ACS Chem. Neurosci. 2016, Wager et al.] [1]

High‑Confidence SAR by Catalog with Regioisomer‑Purity Traceability

For structure–activity relationship (SAR) studies where bromine position must be unambiguous and batch purity must be IR‑traceable, the target compound's ISO‑certified NLT 98% specification provides greater confidence than the typical NLT 97% offered for positional isomers. Selecting the ISO‑certified source minimizes batch‑to‑batch impurity drift, which is critical when building historical SAR tables and QSAR models that rely on high‑fidelity single‑concentration or dose–response data.

Computational Hit‑to‑Lead with Restricted Halogen‑Bond Docking Poses

In structure‑based computational workflows, the meta‑bromo orientation (3‑position) restricts the conformational space accessible to the halogen‑bond donor relative to the ortho‑bromo (2‑position) isomer. Using the target compound in prospective docking studies may yield more reproducible and interpretable docking scores when targeting hydrophobic pockets that accommodate a single, well‑defined halogen‑bond interaction. This advantage is structural (in silico) and does not yet carry experimental affinity validation.

Pre‑Clinical Pharmacology with Strict ISO Quality System Requirements

For contract research organizations and pharmaceutical development groups that must operate under ISO 9001 or GLP‑aligned quality systems, sourcing the ISO‑certified batch of CAS 1713163‑62‑2 directly satisfies audit trail requirements without additional supplier qualification cycles, reducing procurement lead time and ensuring quality documentation consistency across regulatory submissions.

Quote Request

Request a Quote for N-(3-Bromo-4-(trifluoromethyl)-phenyl)piperidin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.